molecular formula C45H69N5O9 B610071 ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate CAS No. 2230662-95-8

ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate

Cat. No.: B610071
CAS No.: 2230662-95-8
M. Wt: 824.073
InChI Key: PVSDVTHLYNQDRD-FUFSVGPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PFN62958 is a useful peptide linker for synthesis of PSMA-617 (vipivotide tetraxetan), which is a ligand used to make 177Lu-PSMA-617, which is a radioactive molecule to fight cancer. PSMA-617 originally was developed at the German Cancer Research Center and the Heidelberg University Hospital. ABX held the exclusive license to bring the treatment, which targets prostate-specific membrane antigen (PSMA), through early clinical development. is a tris(tert-butyl)-protected JUN68744 derivative. PFN62958 has CAS#2230662-95-8. According to Hodoodo Chemical Nomenclature, its name is PFN62958

Scientific Research Applications

Antituberculosis Activity

The compound has been explored for its potential in the treatment of tuberculosis. A related compound, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, which shares a similar structural framework, has shown high antituberculosis activity and is in the final stage of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).

Fluorescent Probe for β-Amyloids

A novel fluorescent probe for β-amyloids was synthesized using a structure related to the compound . The probe showed high binding affinities toward Aβ(1–40) aggregates, making it a powerful tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Synthesis Methodologies

The synthesis of related compounds has been explored in various studies. For instance, 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine was synthesized through a series of reactions involving di-tert-butyl dicarbonate and other reagents, showcasing the complex methodologies required to create similar compounds (Wu, 2011).

Enantioselective Synthesis

The enantioselective synthesis of related compounds has been a subject of research, with studies focusing on achieving high enantioselectivity in the synthesis of potent receptor ligands (Lee et al., 2005).

Chemical Reactions and Ligand-Coupling

Research has also been conducted on the chemical reactions and ligand-coupling of similar compounds, which is crucial in understanding their behavior and potential applications (Baker et al., 1995).

Properties

CAS No.

2230662-95-8

Molecular Formula

C45H69N5O9

Molecular Weight

824.073

IUPAC Name

ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate

InChI

InChI=1S/C45H69N5O9/c1-43(2,3)57-37(51)24-23-35(41(55)59-45(7,8)9)50-42(56)49-34(40(54)58-44(4,5)6)16-12-13-25-47-39(53)36(48-38(52)32-21-17-29(28-46)18-22-32)27-30-19-20-31-14-10-11-15-33(31)26-30/h10-11,14-15,19-20,26,29,32,34-36H,12-13,16-18,21-25,27-28,46H2,1-9H3,(H,47,53)(H,48,52)(H2,49,50,56)/t29?,32?,34-,35-,36-/m0/s1

InChI Key

PVSDVTHLYNQDRD-FUFSVGPLSA-N

SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C3CCC(CC3)CN)C(=O)OC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PFN62958;  PFN 62958;  PFN-62958;  PSMA-617-linker;  PSMA 617-linker;  PSMA617-linker;  protected-JUN68744;  protected-JUN-68744;  protected-JUN 68744; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate
Reactant of Route 2
ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate
Reactant of Route 3
ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate
Reactant of Route 4
ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate
Reactant of Route 5
Reactant of Route 5
ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate
Reactant of Route 6
Reactant of Route 6
ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate

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